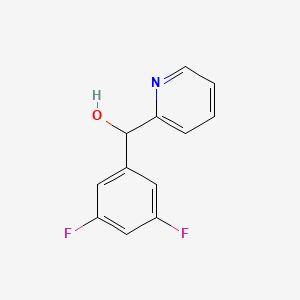

(3,5-Difluorophenyl)(pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(3,5-difluorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWPJAZARJLYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260264 | |

| Record name | 2-Pyridinemethanol, α-(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339891-78-9 | |

| Record name | 2-Pyridinemethanol, α-(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1339891-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, α-(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Grignard addition method involves the nucleophilic attack of a 3,5-difluorophenylmagnesium bromide reagent on pyridine-2-carbaldehyde, followed by acidic workup to yield the target alcohol. This approach leverages the electrophilic nature of the aldehyde group and the strong nucleophilicity of the Grignard reagent.

Mechanism and Conditions

-

Formation of Grignard Reagent : 3,5-Difluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate 3,5-difluorophenylmagnesium bromide.

-

Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of pyridine-2-carbaldehyde, forming a magnesium alkoxide intermediate.

-

Acidic Workup : Hydrolysis with dilute HCl or NH4Cl(aq) protonates the alkoxide, yielding the secondary alcohol.

Optimized Conditions :

Advantages and Limitations

-

Advantages : High atom economy, straightforward purification.

-

Limitations : Sensitivity to moisture, requirement for strict anhydrous conditions.

Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)ketone

Synthetic Pathway

This two-step method first synthesizes the ketone intermediate via Friedel-Crafts acylation or cross-coupling, followed by reduction to the alcohol.

Ketone Synthesis

-

Friedel-Crafts Acylation : Pyridine-2-carbonyl chloride reacts with 1,3,5-trifluorobenzene in the presence of AlCl3. However, pyridine’s electron-deficient nature often limits this approach.

-

Suzuki-Miyaura Coupling : A more reliable route involves coupling pyridine-2-boronic acid with 3,5-difluorophenyl triflate using Pd(PPh3)4 as a catalyst.

Conditions for Coupling :

Ketone Reduction

The ketone is reduced using sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF:

Optimized Conditions :

-

Reducing Agent: NaBH4 (2 equiv)

-

Solvent: Methanol

-

Temperature: 0°C to room temperature

Ultrasound-Assisted One-Pot Synthesis

Methodology

Inspired by InCl3-catalyzed multicomponent reactions under ultrasound irradiation, this method condenses pyridine-2-carbaldehyde, 3,5-difluorophenylacetylene, and water in a single pot.

Reaction Scheme

-

Activation of Aldehyde : InCl3 coordinates to pyridine-2-carbaldehyde, enhancing its electrophilicity.

-

Nucleophilic Attack : 3,5-Difluorophenylacetylene adds to the activated aldehyde.

-

Hydrolysis : Water mediates hydrolysis to form the alcohol.

Conditions :

Advantages

-

Rapid reaction time.

-

Green solvent system.

Cross-Coupling Followed by Hydroxylation

Stepwise Approach

-

Suzuki Coupling : Pyridine-2-boronic acid reacts with 3,5-difluorophenyl iodide to form a biaryl intermediate.

-

Hydroxymethylation : The biaryl compound undergoes formylation (Vilsmeier-Haack reaction) followed by reduction.

Conditions :

-

Coupling : Pd(dppf)Cl2, K2CO3, DMF, 100°C, 12 hours (Yield: 78%).

-

Formylation : POCl3/DMF, 0°C to room temperature (Yield: 65%).

Comparative Analysis of Methods

| Method | Key Reagents/Catalysts | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Grignard Addition | Mg, THF, HCl | 70–85 | 2–4 hours | Moderate |

| Ketone Reduction | Pd(PPh3)4, NaBH4 | 85–90 | 24 hours | High |

| Ultrasound-Assisted | InCl3, EtOH/H2O | 88–92 | 20 minutes | High |

| Cross-Coupling | Pd(dppf)Cl2, POCl3, NaBH4 | 65–78 | 36 hours | Low |

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Formation of 3,5-difluorophenyl-(2-pyridyl)ketone.

Reduction: Formation of 3,5-difluorophenyl-(2-pyridyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that (3,5-Difluorophenyl)(pyridin-2-yl)methanol exhibits potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing drugs targeting specific enzymes and receptors.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against certain cancer cell lines. The results demonstrated that modifications to the difluorophenyl group significantly enhanced its anticancer activity compared to non-fluorinated analogs .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique electronic properties make it suitable for creating new materials with specific functionalities.

Data Table 1: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic substitution | AlCl₃ catalyst, reflux | 70 |

| Nucleophilic addition | Grignard reagent | 65 |

| Oxidation | KMnO₄ in aqueous medium | 58 |

Material Science

Due to its unique electronic properties, this compound is being investigated for applications in material science, particularly in the development of polymers and dyes.

Case Study : Research published in Organic & Biomolecular Chemistry highlighted its application in creating conductive polymers that could be utilized in electronic devices . The incorporation of this compound into polymer matrices improved conductivity and thermal stability.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The fluorine atoms enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Methanol Derivatives

(3,5-Difluorophenyl)methanol vs. (3,5-Dichlorophenyl)methanol

- Substituent Effects: Chlorine (Cl) is less electronegative than fluorine (F) but has a larger atomic radius.

- Molecular Weight: Chlorine increases molecular weight (e.g., (3,5-Dichloropyridin-2-yl)methanol: 178.02 g/mol vs. 144.12 g/mol for the difluorophenyl analog) .

(2-Chloro-5-fluoropyridin-3-yl)methanol

- Structure : Combines a pyridine ring with Cl and F substituents.

- Reactivity : The pyridine nitrogen enhances hydrogen-bond acceptor capacity, influencing solubility and coordination chemistry compared to purely phenyl-based alcohols.

Table 1: Physical Properties of Selected Methanol Derivatives

Complex Hybrid Structures

3,5-Bis(trifluoromethyl)phenyl Derivatives

Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carbonylpyridine (CAS: 477847-94-2) demonstrate the impact of trifluoromethyl (-CF₃) groups :

- Electron-Withdrawing Effects : -CF₃ groups are stronger than -F, significantly lowering electron density and enhancing thermal stability.

- Applications : Such compounds are often explored in medicinal chemistry due to improved metabolic stability and binding affinity.

Biological Activity

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a pyridin-2-ylmethanol moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which is crucial for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways such as:

- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions.

- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. For example, in studies using the DPPH method, related compounds demonstrated varying degrees of antioxidant activity. While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit comparable effects due to structural similarities.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives containing similar functional groups. For instance, compounds with difluorophenyl moieties have shown promise in inhibiting tumor growth and angiogenesis in various cancer models.

| Compound | IC50 (μM) | Target |

|---|---|---|

| C03 | 0.304 | TRKA |

| C01 | 0.178 | Other Kinases |

These findings suggest that this compound could have significant anticancer properties worth investigating further.

Antibacterial Activity

Compounds featuring pyridine rings have also been noted for their antibacterial activities. A study indicated that modifications in the substituents on the aromatic rings could enhance antibacterial potency.

Case Studies

- Anticancer Efficacy : In a study evaluating a series of imidazopyridines, a compound structurally similar to this compound showed micromolar activity against cancer cell lines. The study highlighted the importance of structural optimization for enhancing biological efficacy .

- Drug Interaction Profiles : Another investigation assessed the inhibition rates on cytochrome P450 isoforms by related compounds. The results indicated that certain derivatives exhibited strong inhibition on CYP2D6 and CYP3A4, suggesting potential for significant drug-drug interactions if this compound shares similar metabolic pathways .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (3,5-Difluorophenyl)(pyridin-2-yl)methanol?

A plausible route involves the nucleophilic addition of 3,5-difluorophenylmagnesium bromide to pyridine-2-carbaldehyde under anhydrous conditions, followed by reduction of the intermediate ketone (if formed) using NaBH₄ or LiAlH₄. Analogous methods are employed for structurally related compounds like (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, where Grignard reagents react with heteroaromatic aldehydes . Key considerations include maintaining an inert atmosphere (N₂/Ar) and low temperatures (−78°C to 0°C) to suppress side reactions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/19F NMR : Identify aromatic proton environments and fluorine coupling patterns. The difluorophenyl group exhibits distinct splitting due to ¹⁹F-¹H coupling.

- IR Spectroscopy : Confirm the presence of the alcohol (-OH stretch ~3200–3600 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺: 222.1).

- Elemental Analysis : Verify purity (>95%).

Comparisons to analogs like 3,5-Difluorobenzyl alcohol (CAS 79538-20-8) can aid interpretation .

Q. How should researchers handle and store this compound safely?

- Storage : Under inert gas (Ar) at −20°C in amber glass vials to prevent oxidation.

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted in safety protocols for structurally similar fluorinated alcohols .

- Disposal : Follow institutional guidelines for halogenated waste.

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the difluorophenyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine substituents, which influence reactivity and binding affinity. For example, fluorine’s electronegativity stabilizes negative charges in transition states, guiding catalyst design for asymmetric synthesis. Such approaches are critical in optimizing fluorinated pharmacophores, as seen in HIV CA protein inhibitors .

Q. What strategies resolve contradictions in crystallographic data for fluorinated compounds?

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered fluorine atoms.

- Twinning : Apply TWIN commands in SHELX for non-merohedral twinning, common in fluorinated systems.

- High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve electron density maps. SHELX’s robustness in handling fluorine’s high electron density is well-documented .

Q. How does the difluorophenyl group enhance biological activity in drug discovery?

- Lipophilicity : Fluorine increases logP, improving membrane permeability.

- Metabolic Stability : C-F bonds resist oxidative degradation.

- Binding Interactions : In co-crystal structures (e.g., PDB 7RJ4), fluorinated aryl groups engage in hydrophobic interactions with protein pockets, critical for antiviral activity .

Q. What analytical methods determine enantiomeric purity if the compound is chiral?

- Chiral HPLC : Use a Chiralpak IA-3 column (cellulose tris-3,5-dimethylphenylcarbamate) with hexane/isopropanol mobile phase.

- Circular Dichroism (CD) : Compare optical rotation to enantiopure standards.

Reference methods from chiral analogs like (R)-2-(3,5-Difluorophenyl)pyrrolidine .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectra caused by fluorine anisotropy?

- 2D NMR : Perform ¹H-¹³C HSQC/HMBC to assign overlapping signals.

- Variable Temperature NMR : Reduce signal broadening by slowing molecular motion at low temps (−40°C).

- 19F NMR : Directly observe fluorine environments (δ −110 to −120 ppm for meta-difluoro groups).

Q. Why might X-ray and DFT-calculated bond lengths differ for the C-F bonds?

- Crystal Packing Effects : Intermolecular forces in the solid state shorten bonds vs. gas-phase DFT.

- Thermal Motion : High ADPs (atomic displacement parameters) in X-ray data inflate bond length uncertainties. Refine using SHELXL’s RIGU restraints .

Application-Oriented Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Replace pyridine with other heterocycles (e.g., thiazole) or modify fluorine positions.

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like enzymes or receptors.

- Metabolic Profiling : Incubate with liver microsomes to assess stability, referencing protocols for fluorinated HIV inhibitors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.